Deprodone propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Scar Management:

Some studies have explored the use of deprodone propionate in scar management. A 1990 study by Ito et al. investigated its effectiveness in treating keloids, a type of raised scar []. The research involved applying deprodone propionate for 15 weeks, followed by a 5-week recovery period. However, more recent research suggests that other corticosteroids might be more effective for scar management [].

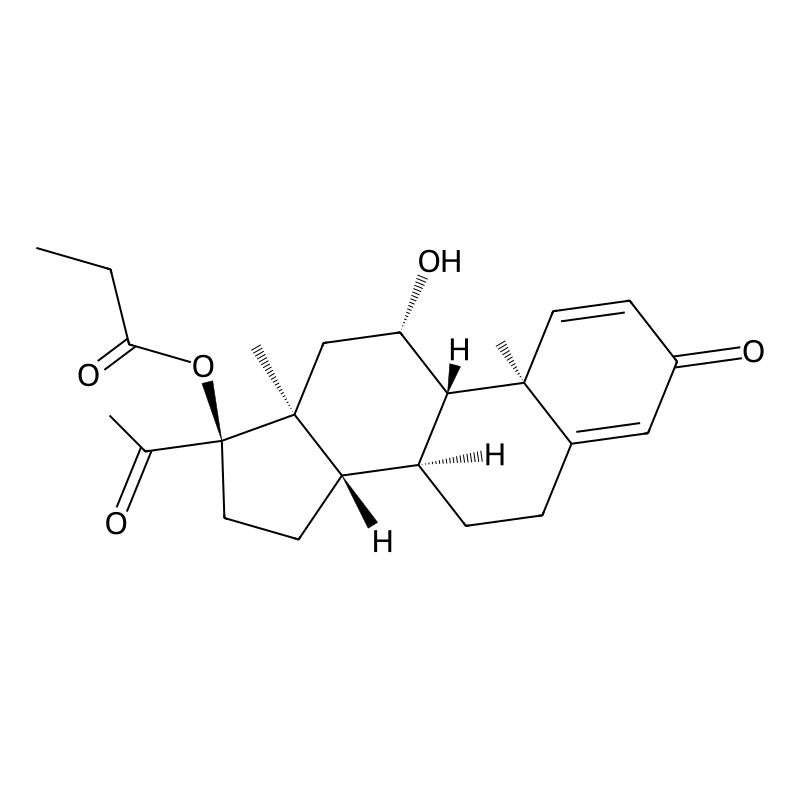

Deprodone propionate is a synthetic corticosteroid derived from prednisolone, characterized by the esterification of propionic acid at the 17-position and deoxidation at the 21-position of the steroid backbone. This compound is recognized for its anti-inflammatory and immunosuppressive properties, making it useful in various therapeutic applications, particularly in dermatology for treating conditions like keloids and hypertrophic scars .

Deprodone propionate, like other corticosteroids, exerts its anti-scarring effect through multiple mechanisms:

- Suppresses inflammation: Corticosteroids reduce the activity of inflammatory cells that contribute to scar formation [].

- Inhibits collagen synthesis: They can downregulate the production of collagen, the main protein component of scar tissue [].

- Immunomodulation: Corticosteroids can modulate the immune system, potentially influencing scar formation processes [].

The exact molecular details of how deprodone propionate interacts with cellular components to achieve these effects require further investigation.

- Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different pharmacological properties. Common reagents used include chromium trioxide and manganese nitrate in acetic acid.

- Reduction: Reduction reactions can modify functional groups on the molecule, typically using potassium borohydride as a reducing agent.

- Esterification: The initial synthesis involves esterification with propionic anhydride in the presence of p-toluenesulfonic acid, yielding the final product.

Deprodone propionate primarily acts as a glucocorticoid receptor agonist. Upon binding to glucocorticoid receptors in the cytoplasm, it translocates to the nucleus, influencing gene transcription related to inflammatory and immune responses. This mechanism is crucial for its effectiveness in managing conditions characterized by excessive inflammation and fibrosis, such as keloids .

The synthesis of deprodone propionate involves several key steps:

- Oxidation: Prednisolone is oxidized to form 21-deoxyprednisolone using chromium trioxide and manganese nitrate.

- Esterification: The oxidized product is then esterified with propionic anhydride.

- Reduction: Finally, potassium borohydride is used to reduce the esterified product to yield deprodone propionate.

Industrial production mimics these laboratory methods but is optimized for higher yields and purity .

Deprodone propionate is primarily used in dermatological treatments for:

- Keloids and Hypertrophic Scars: It has shown efficacy in reducing scar formation by modulating inflammatory responses.

- Topical Formulations: It is often incorporated into gels or plasters for localized treatment, enhancing drug delivery to affected areas .

Research indicates that deprodone propionate interacts with various biological pathways. Its primary target is the glucocorticoid receptor, which mediates its anti-inflammatory effects. Additionally, studies have shown its potential in combination therapies with other treatments for enhanced efficacy against fibrotic disorders .

Deprodone propionate shares similarities with several corticosteroids but has unique properties that distinguish it:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Triamcinolone Acetonide | 16α-methylated derivative of prednisolone | Higher potency; used for more severe cases |

| Betamethasone | 16β-methyl derivative; more potent anti-inflammatory effect | Often used in dermatological applications |

| Hydrocortisone | Natural corticosteroid; less potent | Commonly used for adrenal insufficiency |

Deprodone propionate's unique structure allows it to be effective specifically for treating fibrotic skin conditions while exhibiting fewer side effects compared to halogenated corticosteroids .

Deprodone propionate exhibits characteristic physicochemical properties that are fundamental to its formulation development and therapeutic efficacy. The compound presents as a white to off-white crystalline solid with a molecular weight of 400.51 g/mol and the molecular formula C₂₄H₃₂O₅ [1] [2] [3]. The melting point ranges from 227-229°C, indicating substantial thermal stability in its crystalline form [4] [5] [6]. The density is reported as 1.20 ± 0.1 g/cm³, consistent with the compact steroid structure [5] [6].

The solubility profile of deprodone propionate reflects its lipophilic nature characteristic of 17-alpha esterified corticosteroids. In dimethyl sulfoxide, the compound achieves maximum solubility of 250 mg/mL (624.20 mM), though this requires ultrasonic treatment to achieve complete dissolution [1] [7] [8] [9]. This high solubility in aprotic polar solvents facilitates analytical procedures and research applications. The compound demonstrates poor aqueous solubility, necessitating specialized formulation approaches for pharmaceutical development [1] [5].

For in vivo applications, specialized solvent systems have been developed to enhance bioavailability. A mixture of 10% DMSO with 90% of 20% sulfobutylether-beta-cyclodextrin in saline achieves a solubility of at least 2.08 mg/mL (5.19 mM) while maintaining solution clarity [1]. Alternative formulations include combinations with polyethylene glycol 300, Tween-80, and corn oil, all achieving similar solubility levels around 2.08 mg/mL [1].

The predicted pKa value of 14.09 ± 0.70 indicates extremely weak acidic properties, consistent with the steroid structure containing primarily ester and ketone functionalities [4]. This high pKa value suggests minimal ionization under physiological conditions, supporting the compound's stability in neutral to mildly acidic formulations. The partition coefficient behavior, while not explicitly reported for deprodone propionate, can be inferred from similar corticosteroid esters. The 17-alpha propionate esterification significantly increases lipophilicity compared to the parent prednisolone structure, facilitating dermal penetration and tissue retention [4] [10] [11].

Hansen solubility parameters, though not experimentally determined for deprodone propionate, can be estimated based on structural analysis and comparison with similar compounds. The steroid backbone contributes significant dispersion forces (δD), while the carbonyl groups and hydroxyl functionality provide polar interactions (δP) and limited hydrogen bonding capacity (δH) [12] [13] [14]. The propionate ester group increases the overall solubility parameter distance from aqueous systems, explaining the poor water solubility and preference for organic solvents [12] [15].

Thermal Degradation Kinetics and Activation Energy

Thermal stability analysis of deprodone propionate follows established patterns observed in related corticosteroid esters, particularly betamethasone valerate and betamethasone dipropionate, which serve as comparative benchmarks for understanding degradation kinetics [10]. The thermal degradation of corticosteroid 17-alpha esters typically follows first-order kinetics, with apparent first-order rate constants varying significantly with temperature and environmental conditions [10].

Based on comparative analysis with structurally similar corticosteroids, deprodone propionate exhibits thermal degradation onset temperatures beginning around 130-140°C, though significant degradation becomes apparent at temperatures exceeding 200°C [16] [17] [10]. The degradation kinetics follow the Arrhenius equation, where the rate constant increases exponentially with temperature. For related corticosteroid esters, activation energies typically range from 43-59 kJ/mol, depending on the specific structural features and degradation pathway [18] [10].

The primary thermal degradation pathways involve ester migration and hydrolysis reactions characteristic of 17-alpha substituted corticosteroids [10] [19]. Initial degradation proceeds through thermally induced rearrangement of the 17-alpha propionate group, potentially forming 21-propionate isomers as intermediate products. Subsequent hydrolysis leads to formation of the parent alcohol, deprodone, with concurrent loss of propionic acid [10]. This migration-hydrolysis sequence represents the predominant degradation mechanism under anhydrous thermal conditions.

Secondary degradation pathways include oxidative processes affecting the steroid ring system, particularly at the 11-beta hydroxyl position and the delta-1,4-diene system in the A ring [10] [20] [21]. These oxidative reactions are accelerated by the presence of oxygen and metal catalysts, leading to formation of dehydro derivatives and ring-opened products. The 21-dehydro formation, common in corticosteroid degradation, occurs through elimination reactions facilitated by elevated temperatures [22] [21] [23].

Thermal stability studies conducted under controlled atmospheric conditions demonstrate that deprodone propionate maintains acceptable stability when stored at recommended temperatures. Storage at -20°C provides optimal long-term stability, with minimal degradation observed over three-year periods [1] [7] [8] [3]. At 4°C, the compound remains stable for approximately two years, while room temperature storage significantly reduces stability duration [1] [7] [24].

The degradation kinetics are influenced by water content, with trace moisture acting as a catalyst for hydrolytic processes even at elevated temperatures [16] [17]. Residual water content above 0.4% significantly accelerates degradation, particularly in the presence of acidic impurities that catalyze ester hydrolysis [16]. This moisture sensitivity necessitates careful control of storage conditions and packaging to maintain pharmaceutical stability.

pH-Dependent Hydrolytic Behavior

The hydrolytic stability of deprodone propionate demonstrates characteristic pH-dependent behavior typical of corticosteroid esters, with optimal stability observed in the mildly acidic to neutral pH range [25] [26] [10]. The ester linkage at the 17-alpha position represents the primary site of hydrolytic attack, with reaction kinetics following established mechanisms for carboxylic acid ester hydrolysis [26] [10].

Under acidic conditions (pH 1.0-3.0), deprodone propionate undergoes acid-catalyzed hydrolysis through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [26] [10]. The reaction proceeds through a tetrahedral intermediate, ultimately yielding deprodone alcohol and propionic acid. Rate constants for acid-catalyzed hydrolysis typically increase logarithmically with decreasing pH, following the relationship log k = log k₀ + α[H⁺], where α represents the acid catalysis coefficient [10].

In the optimal pH range of 4.0-6.0, hydrolytic degradation proceeds primarily through non-catalyzed water attack on the ester bond [25] [10]. This pH range corresponds to the natural acidity of skin (pH 5.5), making it particularly relevant for topical formulations. The apparent first-order rate constants in this range are minimized, typically ranging from 0.1-0.5 × 10⁻³ h⁻¹ at physiological temperatures [10]. Formulation pH adjustment to 3.5-6.5 significantly reduces skin irritation while maintaining chemical stability [25].

Under neutral to mildly basic conditions (pH 7.0-8.0), hydrolysis rates increase modestly due to hydroxide ion catalysis [26] [10]. While the reaction mechanism shifts toward base-catalyzed ester cleavage, the rate enhancement remains moderate compared to strongly alkaline conditions. This pH range represents acceptable formulation conditions when appropriate buffering systems are employed [10].

Strongly alkaline conditions (pH > 9.0) result in rapid base-catalyzed hydrolysis through direct nucleophilic attack by hydroxide ions on the ester carbonyl [26] [10]. The reaction proceeds through formation of a tetrahedral intermediate that rapidly decomposes to yield the carboxylate salt and alcohol products. Under these conditions, degradation rates can increase by several orders of magnitude, making alkaline formulations unsuitable for pharmaceutical applications [27] [28].

The pH-rate profile for deprodone propionate hydrolysis exhibits the characteristic V-shaped curve observed for most ester-containing pharmaceuticals, with minimum degradation rates occurring around pH 5.0-6.0 [10]. This optimal pH range guides formulation development, with most commercial preparations buffered within this stability window. Buffer systems commonly employed include acetate, citrate, and phosphate buffers, though phosphate concentrations must be carefully controlled as high ionic strength can influence degradation kinetics [10].

Temperature effects on pH-dependent hydrolysis follow Arrhenius kinetics, with activation energies varying according to the catalytic mechanism. Acid-catalyzed reactions typically exhibit activation energies of 60-80 kJ/mol, while base-catalyzed processes show somewhat higher values of 80-100 kJ/mol [18] [26]. These temperature dependencies must be considered during accelerated stability testing and shelf-life predictions.

Excipient Compatibility in Formulation Matrices

Comprehensive excipient compatibility assessment reveals that deprodone propionate demonstrates favorable interactions with most commonly used pharmaceutical excipients, enabling diverse formulation approaches for topical and parenteral applications [29] [30] [28]. The compatibility profile directly influences formulation stability, bioavailability, and shelf-life characteristics.

White petrolatum serves as an exemplary compatible excipient, providing an anhydrous ointment base that enhances chemical stability while facilitating drug release [29] [30]. Formulations containing 0.05-1.0% deprodone propionate in white petrolatum bases demonstrate excellent physicochemical stability during long-term storage, with less than 5% degradation observed over 24 months under controlled conditions [29]. The lipophilic nature of petrolatum provides an optimal environment for the steroid ester, preventing hydrolytic degradation while maintaining therapeutic activity [29] [30].

Propylene glycol demonstrates excellent compatibility as both a solvent and humectant in topical formulations [30] [28]. This excipient enhances drug solubility and provides plasticizing effects that improve formulation spreadability. Compatibility studies indicate no adverse interactions when propylene glycol concentrations are maintained below 10% w/w, with higher concentrations potentially affecting crystallization behavior [30] [28].

Butylated hydroxytoluene functions as an effective antioxidant stabilizer, preventing oxidative degradation of the steroid structure [30] [28]. The addition of 0.01-0.1% BHT significantly extends shelf-life by inhibiting formation of oxidative impurities, particularly important for formulations exposed to light or elevated temperatures [30]. This antioxidant demonstrates complete compatibility with deprodone propionate across typical concentration ranges.

Polyethylene glycol excipients of various molecular weights provide solubilization and base-forming properties essential for cream and gel formulations [30] [28]. PEG 300-1500 demonstrates optimal compatibility, enhancing drug dissolution while maintaining formulation stability. Higher molecular weight PEGs may influence drug release kinetics but do not compromise chemical compatibility [1] [30].

Hydroxypropyl methylcellulose serves as an effective thickening and suspending agent, particularly valuable for aqueous-based formulations [28] [31]. HPMC provides pseudoplastic flow properties that improve application characteristics while maintaining drug stability through its protective colloidal effects. The polymer matrix helps prevent crystallization and provides controlled release properties [28].

Sodium chloride and other ionic excipients demonstrate neutral compatibility profiles, serving primarily as isotonic agents without affecting drug stability [28]. However, elevated ionic strength can influence dissolution rates and may affect the apparent solubility of deprodone propionate in aqueous systems [10].

Phosphate buffer systems require careful optimization due to concentration-dependent effects on stability [10] [28]. While low concentrations (10-50 mM) provide effective pH control, higher phosphate concentrations can catalyze hydrolytic degradation through ionic strength effects and potential complexation interactions [10]. The optimal phosphate concentration balances pH stability with minimal degradation acceleration.

Organic acids such as citric acid and acetic acid must be employed with caution due to their potential to lower formulation pH below the optimal stability range [28] [10]. While these excipients can provide effective preservation and pH adjustment, concentrations must be carefully controlled to prevent acid-catalyzed degradation. Buffer capacity calculations are essential to maintain pH within the 4.0-6.0 stability window [25] [10].

Alkaline excipients including sodium hydroxide, ammonium hydroxide, and alkaline phosphates demonstrate incompatibility with deprodone propionate [27] [28]. These excipients promote rapid base-catalyzed ester hydrolysis, leading to complete drug degradation within hours under typical formulation conditions. Such excipients must be avoided in all deprodone propionate formulations [27] [28].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]